molecular formula C13H13N3O2 B2599570 N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034360-31-9

N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2599570
CAS No.: 2034360-31-9
M. Wt: 243.266
InChI Key: BLPMRNDZQYCRNI-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide typically involves the reaction of 2,3-dimethylaniline with ethyl acetoacetate under basic conditions to form the corresponding β-alanine derivative. This intermediate is then cyclized with urea or potassium thiocyanate to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivative.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups attached to the aromatic ring or the pyrimidine core.

Scientific Research Applications

N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-α-methyl-β-alanine
  • N-(3,5-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide
  • 1-aryl substituted dihydropyrimidinediones

Uniqueness

N-(2,3-dimethylphenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the aromatic ring and the hydroxyl group on the pyrimidine core. This unique structure can lead to distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-8-4-3-5-10(9(8)2)16-13(18)11-6-12(17)15-7-14-11/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPMRNDZQYCRNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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